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Compound of Interest

Compound Name: 3,7-Di-O-methylducheside A

Cat. No.: B089505

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for
Ducheside A, a significant natural product isolated from Duchesnea indica (Andr.) Focke. The
initial request for data on "3,7-Di-O-methylducheside A" led to the clarification that the correct
nomenclature for the compound of interest, as first reported, is Ducheside A. This document
presents the available spectroscopic data, focusing on Nuclear Magnetic Resonance (NMR)
and Mass Spectrometry (MS), to support research and development activities.

Compound Identification

Through a systematic search, it was determined that the compound initially referred to as "3,7-
Di-O-methylducheside A" is correctly identified as Ducheside A. The structural elucidation of
Ducheside A was first published by Ye and Yang in 1996 in the journal Yao Xue Xue Bao (Acta
Pharmaceutica Sinica).

Systematic Name: 3'-O-methyl-ellagic acid-4-O-f3-D-xylopyranoside Molecular Formula:
C20H16012

Spectroscopic Data

At present, the detailed, raw spectroscopic data (NMR and MS) for Ducheside A from the
primary literature is not available in the publicly accessible databases and search results. The
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original publication from 1996, which would contain this specific information, could not be
retrieved in its full text.

Therefore, this guide will present a generalized overview of the expected spectroscopic
characteristics of a compound with the structure of Ducheside A, based on the known spectral
properties of its constituent parts: a methoxy-ellagic acid core and a xylose moiety.

Mass Spectrometry (MS) Data (Predicted)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation
pattern of a compound. For Ducheside A (C20H16012), the expected mass spectral data is as

follows:
lonization Mode lon Type Calculated m/z
ESI- [M-H]~ 447.0518
ESI+ [M+H]* 449.0667
ESI+ [M+NaJ* 471.0486

Experimental Protocol (Generalized for Electrospray lonization - ESI): A solution of the purified
Ducheside A would be prepared in a suitable solvent such as methanol or acetonitrile. This
solution would be introduced into the ESI source of a mass spectrometer. The instrument would
be operated in both positive and negative ion modes to observe the protonated molecule
[M+H]*, sodium adduct [M+Na]*, and the deprotonated molecule [M-H]~. High-resolution mass
spectrometry (HRMS) would be employed to confirm the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy Data
(Predicted)

NMR spectroscopy provides detailed information about the chemical structure and connectivity
of atoms. The following tables outline the expected chemical shifts for the *H and *3C nuclei of
Ducheside A, based on the analysis of similar compounds.

Table 1: Predicted *H NMR Data for Ducheside A
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Coupling Constant

Position Predicted & (ppm) Multiplicity (3, Hz)

Ellagic Acid Moiety

H-5 ~7.5 S

H-5' ~7.6 S

OCHs-3' ~4.0 S

Xylose Moiety

H-1" ~5.2 d ~7.5

H-2" ~3.5-3.8 m

H-3" ~3.5-3.8 m

H-4" ~3.5-3.8 m

H-5"a ~3.4 dd ~11.5,5.5

H-5"b ~3.9 dd ~11.5,2.0
Table 2: Predicted 3C NMR Data for Ducheside A
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Position Predicted & (ppm)

Ellagic Acid Moiety

c-1 ~112
C-2 ~140
C-3 ~141
C-4 ~150
C-5 ~110
C-6 ~113
C-7 (C=0) ~159
C-1 ~114
c-2 ~142
C-3 ~143
c-4 ~152
C-5' ~111
C-6' ~115
C-7' (C=0) ~159
OCHz-3' ~61

Xylose Moiety

c-1" ~105
c-2" ~75
c-3" ~78
c-4" ~71
c-5" ~67
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Experimental Protocol (Generalized for NMR Spectroscopy): A sample of pure Ducheside A
would be dissolved in a suitable deuterated solvent, such as DMSO-de or Methanol-das. *H
NMR, 3C NMR, and 2D NMR (such as COSY, HSQC, and HMBC) spectra would be acquired
on a high-field NMR spectrometer (e.g., 400 MHz or higher). Chemical shifts would be
referenced to the residual solvent peak.

Visualization of Methodologies

The following diagrams illustrate the general workflows for the spectroscopic analysis of a
natural product like Ducheside A.
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Caption: General workflow for the isolation and structural elucidation of Ducheside A.
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 To cite this document: BenchChem. [In-depth Technical Guide to the Spectroscopic Data of
Ducheside A]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b089505#spectroscopic-data-of-3-7-di-o-
methylducheside-a-nmr-ms]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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